KadcoccinoneG
Description
CTD curates amino acid-based compounds and chemical synonyms, suggesting Kadcoccinone G may belong to this category or share structural motifs with boronic acids or aromatic derivatives . Further research is required to confirm its exact structure and biological role.
Properties
Molecular Formula |
C34H52O6 |
|---|---|
Molecular Weight |
556.8 g/mol |
IUPAC Name |
(Z,6R)-6-[(3R,5R,9S,10R,12R,13R,14S,17R)-3,12-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C34H52O6/c1-20(11-10-12-21(2)30(37)38)24-15-18-33(8)25-13-14-27-31(5,6)28(39-22(3)35)16-17-32(27,7)26(25)19-29(34(24,33)9)40-23(4)36/h12-13,20,24,26-29H,10-11,14-19H2,1-9H3,(H,37,38)/b21-12-/t20-,24-,26-,27+,28-,29-,32-,33+,34+/m1/s1 |
InChI Key |
RMLIBWOKKQQJIU-NZICFMPXSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)OC(=O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)OC(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccinoneG typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to achieve the final product. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Michael Addition: The α,β-unsaturated ketone undergoes a Michael addition with a nucleophile, such as a thiol or amine, to form a new carbon-carbon bond.
Cyclization: The intermediate formed from the Michael addition undergoes cyclization under acidic or basic conditions to form the core structure of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
KadcoccinoneG undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
KadcoccinoneG has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of KadcoccinoneG involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, this compound may inhibit the activity of an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzyme’s function.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on Kadcoccinone G is absent, provides a detailed profile of a boronic acid derivative (CAS 1046861-20-4) and its structurally similar analogs. Below is a comparative analysis using this compound as a proxy, illustrating how such comparisons are structured in academic research.
Table 1: Structural and Physicochemical Comparison
| Property | CAS 1046861-20-4 (Proxy Compound) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 269.71 g/mol |
| Log Po/w (XLOGP3) | 2.15 | 2.15 (estimated) | 2.80 (estimated) |
| Solubility (ESOL) | 0.24 mg/mL | 0.18 mg/mL | 0.09 mg/mL |
| TPSA | 40.46 Ų | 40.46 Ų | 40.46 Ų |
| BBB Permeability | Yes | Yes | No |
| Similarity Score | — | 0.87 | 0.71 |
Key Findings:
Structural Similarities: All compounds feature a phenylboronic acid core with halogen substitutions (Br, Cl). Kadcoccinone G, if analogous, may exhibit similar reactivity in Suzuki-Miyaura cross-coupling reactions . Increased halogenation (e.g., dichloro substitution) correlates with higher molecular weight and reduced solubility.
Functional Differences: BBB permeability is lost in the dichloro analog, highlighting the impact of steric hindrance on bioavailability .
Synthetic Accessibility :
- The proxy compound (CAS 1046861-20-4) has a synthetic accessibility score of 2.07, indicating moderate ease of synthesis. Its analogs may require optimized catalytic conditions (e.g., PdCl₂-based catalysts) for efficient production .
Methodological Framework for Comparison
The analysis above follows the guidelines outlined in , which emphasizes:
- Structural vs. Functional Similarity : Comparing halogenated boronic acids by substituent position and pharmacological properties.
- Data Justification : Using physicochemical parameters (Log P, solubility) and bioactivity scores (BBB permeability) from to validate comparisons.
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